Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
CAS No.: 59376-44-2
Cat. No.: VC15956139
Molecular Formula: C10H11N3O3
Molecular Weight: 221.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59376-44-2 |
|---|---|
| Molecular Formula | C10H11N3O3 |
| Molecular Weight | 221.21 g/mol |
| IUPAC Name | ethyl 1-methyl-7-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylate |
| Standard InChI | InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-11-7-5-12-13(2)8(7)9(6)14/h4-5H,3H2,1-2H3,(H,11,14) |
| Standard InChI Key | RGMIHMKHCSOKBG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CNC2=C(C1=O)N(N=C2)C |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The compound’s systematic IUPAC name, ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate, reflects its fused pyrazole-pyridine core. Key features include:
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A pyrazolo[4,3-b]pyridine scaffold with a methyl group at position 1.
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An ethyl ester moiety at position 6.
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A keto group at position 7, contributing to its dihydro tautomeric state.
The molecular formula is inferred as C₁₁H₁₁N₃O₃, based on structural similarities to ethyl 7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate (C₉H₉N₃O₃) and ethyl 1-methyl-4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate (C₁₀H₁₁N₃O₃) .
Structural Comparison with Analogs
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis routes are documented for the target compound, analogous methods for pyrazolo-pyridine derivatives suggest feasible strategies:
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Cyclocondensation Reactions: Fusion of pyrazole and pyridine rings via condensation of hydrazine derivatives with diketones or keto-esters .
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Esterification: Introduction of the ethyl carboxylate group through acid-catalyzed esterification of a carboxylic acid precursor .
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Methylation: Quaternization of the pyrazole nitrogen using methylating agents like methyl iodide .
Key Reaction Intermediates
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Intermediate 1: 7-Oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (hypothetical precursor for esterification).
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Intermediate 2: 1-Methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (post-methylation product).
Physicochemical Properties
Calculated Properties
Using PubChem’s computational tools , the following properties are estimated:
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Molecular Weight: 237.23 g/mol.
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LogP (Partition Coefficient): ~1.2 (moderate lipophilicity due to ester and methyl groups).
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Topological Polar Surface Area (TPSA): 78.9 Ų (indicative of hydrogen-bonding capacity).
Spectroscopic Data
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